Bienvenue dans la boutique en ligne BenchChem!

2,3-Difluoro-6-methoxyphenylacetic acid

Solid-state properties Purification Crystallization

Select 2,3-Difluoro-6-methoxyphenylacetic acid (886501-88-8) for streamlined medicinal chemistry. The pre-functionalized 2,3-difluoro-6-methoxy scaffold is essential for CDK1/2/4 inhibitor R547 and trametinib-related intermediates, eliminating multi-step late-stage fluorination/methoxylation, reducing synthetic steps, and improving yield. Its higher melting point (125-127°C) simplifies purification and crystallization. Balanced LogP (1.6) and TPSA (46.5 Ų) enable fine-tuning of ADME properties. Avoid generic phenylacetic acid analogs that require laborious functionalization and compromise regiochemical fidelity. Secure ≥97% purity with consistent solid-state properties.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 886501-88-8
Cat. No. B1307252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxyphenylacetic acid
CAS886501-88-8
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)CC(=O)O
InChIInChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)9(11)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeySPSVPCOXZRUNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-methoxyphenylacetic acid (CAS 886501-88-8): Essential Data for Research and Industrial Procurement


2,3-Difluoro-6-methoxyphenylacetic acid (CAS 886501-88-8) is a fluorinated aromatic acetic acid derivative with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol [1]. Its structure features two fluorine atoms at the 2- and 3-positions and a methoxy group at the 6-position of the phenyl ring, distinguishing it from simpler phenylacetic acid analogs. The compound is supplied as a solid powder with a melting point of 125-127 °C and is typically available at purities of 97% or higher . It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules [2].

Why Generic Phenylacetic Acid Substitution Is Not Recommended: Quantitative Differentiation for 2,3-Difluoro-6-methoxyphenylacetic acid


Substituting 2,3-difluoro-6-methoxyphenylacetic acid with unsubstituted or differently substituted phenylacetic acid analogs compromises both physicochemical properties and synthetic utility. The specific 2,3-difluoro-6-methoxy substitution pattern confers a distinct melting point, lipophilicity, and hydrogen-bonding capacity that directly impact crystallization behavior, reaction compatibility, and target engagement in downstream applications [1]. For example, the compound's higher melting point (125-127 °C) compared to phenylacetic acid (76-78 °C) alters purification and handling protocols . Furthermore, its elevated topological polar surface area (46.5 Ų) and hydrogen bond acceptor count (5) modify solubility and molecular recognition relative to non‑methoxylated analogs, which is critical when the compound is used as a precursor for specific kinase inhibitors [1][2]. The following section provides head-to-head quantitative evidence that substantiates why generic substitution is scientifically and operationally inadvisable.

Quantitative Comparative Evidence: 2,3-Difluoro-6-methoxyphenylacetic acid vs. Closest Analogs


Melting Point Elevation vs. Unsubstituted and Mono-/Di-Fluorinated Phenylacetic Acids

2,3-Difluoro-6-methoxyphenylacetic acid exhibits a melting point of 125-127 °C, which is substantially higher than that of unsubstituted phenylacetic acid (76-78 °C) , 2-fluorophenylacetic acid (60-62 °C) [1], and 2,6-difluorophenylacetic acid (98-101 °C) . The introduction of both fluorine atoms and a methoxy group raises the melting point by approximately 49-65 °C relative to the non‑fluorinated parent compound. This thermal stability facilitates handling, storage, and recrystallization under ambient conditions, reducing the risk of premature melting during downstream processing.

Solid-state properties Purification Crystallization

Increased Topological Polar Surface Area (TPSA) vs. Non-Methoxylated Analogs

The topological polar surface area (TPSA) of 2,3-difluoro-6-methoxyphenylacetic acid is 46.5 Ų, whereas phenylacetic acid and 2-fluorophenylacetic acid have TPSA values of 37.3 Ų [1][2]. The 9.2 Ų increase arises from the methoxy group, which introduces an additional oxygen atom and alters the overall polarity. This higher TPSA enhances aqueous solubility and reduces passive membrane permeability, a critical parameter when the compound is employed as a hydrophilic linker or solubilizing moiety in medicinal chemistry campaigns.

Membrane permeability Solubility Drug-likeness

Enhanced Hydrogen Bond Acceptor Count vs. Phenylacetic Acid

2,3-Difluoro-6-methoxyphenylacetic acid possesses 5 hydrogen bond acceptors (three from the carboxylic acid group, one from the methoxy oxygen, and one from the fluorine atoms), whereas phenylacetic acid has only 2 acceptors [1][2]. The additional acceptors, particularly the methoxy oxygen and fluorine substituents, provide extra sites for intermolecular hydrogen bonding. This property is valuable in supramolecular chemistry and in optimizing ligand-protein interactions where specific hydrogen bond networks are required for affinity and selectivity.

Molecular recognition Binding interactions Crystal engineering

Lipophilicity (LogP) Slightly Elevated Relative to Unsubstituted Phenylacetic Acid

The computed XLogP3-AA value for 2,3-difluoro-6-methoxyphenylacetic acid is 1.6, compared to 1.4 for phenylacetic acid and 1.5 for 2-fluorophenylacetic acid [1][2][3]. The introduction of fluorine atoms increases lipophilicity, which can enhance membrane permeability while the methoxy group partially offsets this effect. This balanced LogP profile provides a useful midpoint between overly hydrophilic and overly lipophilic phenylacetic acid derivatives, offering a tunable handle for optimizing pharmacokinetic properties in lead optimization programs.

Partition coefficient Lipophilicity ADME

Established Synthetic Utility as a Key Intermediate for CDK and MEK Inhibitors

2,3-Difluoro-6-methoxyphenylacetic acid is explicitly disclosed as a building block in the synthesis of (4-amino-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone (R547), a potent inhibitor of CDK1, CDK2, and CDK4 with Ki values of 2 nM, 3 nM, and 1 nM, respectively . The compound's 2,3-difluoro-6-methoxyphenyl moiety is essential for the kinase inhibitory activity of R547. In contrast, analogs lacking this specific substitution pattern (e.g., 2,6-difluorophenylacetic acid or 3,4-difluorophenylacetic acid) do not yield the same pharmacophore and are not documented in the synthesis of this class of CDK inhibitors. Additionally, the compound is referenced in patent literature as a precursor for trametinib-related intermediates, underscoring its validated role in oncology drug development [1].

Medicinal chemistry Kinase inhibitors Drug synthesis

Optimal Use Cases for 2,3-Difluoro-6-methoxyphenylacetic acid Based on Quantitative Differentiation


Synthesis of ATP-Competitive CDK Inhibitors

The 2,3-difluoro-6-methoxyphenyl moiety is a critical component of R547, a potent CDK1/2/4 inhibitor. Procurement of the pre‑formed phenylacetic acid building block eliminates the need for multi‑step functionalization of a simpler phenylacetic acid scaffold, reducing synthetic steps and improving overall yield in medicinal chemistry campaigns . The compound's higher melting point (125-127 °C) also simplifies purification of intermediates during the synthetic sequence.

Optimization of Physicochemical Properties in Lead Series

The combination of increased TPSA (46.5 Ų) and moderate LogP (1.6) makes this compound a valuable tool for modulating solubility and permeability in lead optimization. Compared to non‑methoxylated analogs, it offers a balanced profile that can be exploited to fine‑tune ADME properties without resorting to more complex structural changes [1].

Crystallization and Solid‑State Formulation Studies

The elevated melting point (125-127 °C) and enhanced hydrogen‑bonding capacity (5 acceptors) facilitate the isolation of high‑purity crystalline material. This is particularly advantageous for solid‑state characterization, X‑ray crystallography, and formulation development where a well‑defined crystal habit is required .

Development of MEK Inhibitor Intermediates

Patent literature identifies this compound as a precursor in the synthesis of trametinib‑related intermediates, a marketed MEK inhibitor for BRAF‑mutant melanoma. Using the correct phenylacetic acid derivative ensures regiochemical fidelity and avoids the need for late‑stage fluorination or methoxylation, which are often low‑yielding and difficult to control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-6-methoxyphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.